2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
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Overview
Description
2-Amino-5-(4-trifluoromethoxyphenyl)pyridine is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-trifluoromethoxyaniline with a suitable pyridine precursor under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-trifluoromethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, reduction can produce amines, and substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-5-(4-trifluoromethoxyphenyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine include:
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-Amino-5-(4-methoxyphenyl)pyridine
- 2-Amino-5-(4-chlorophenyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMFGZGFABAZCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693665 |
Source
|
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-38-6 |
Source
|
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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